molecular formula C14H13NO3 B155125 1,3-Dimethyl-5-(4-nitrophenoxy)benzene CAS No. 1630-17-7

1,3-Dimethyl-5-(4-nitrophenoxy)benzene

Cat. No. B155125
CAS RN: 1630-17-7
M. Wt: 243.26 g/mol
InChI Key: KEOPWKJOJXPFCA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dimethyl-5-(4-nitrophenoxy)benzene” include a molecular weight of 243.25800, a density of 1.19g/cm3, and a boiling point of 348.2ºC at 760mmHg .

Scientific Research Applications

  • Preparation of Benzene-1,2,3,5-Tetrol Derivatives : Research demonstrates the use of derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene in the synthesis of benzene-1,2,3,5-tetrol, which has potential applications in chemical synthesis and materials science (E. Kampouris, 1968).

  • Precursors for Thermally Stable Plastics : Some derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene serve as precursors for the synthesis of polyamides, polyarylates, polyimides, and polybenzoxazoles. These materials are noted for their thermal stability and are used in the production of electric interlayer insulators and protective films for semiconductors (M. Imoto et al., 2010).

  • Crystal Structure Studies : The crystal structure of related compounds has been studied, providing insights into the molecular configuration and interactions, which is crucial for material science and pharmaceutical research (Wan-qiang Zhang, 2013).

  • Photocatalytic Degradation of Methyl Parathion : In environmental science, derivatives of 1,3-Dimethyl-5-(4-nitrophenoxy)benzene are involved in the photocatalytic degradation of methyl parathion, indicating its potential application in environmental remediation and pollution control (E. Moctezuma et al., 2007).

  • Organic Magnetic Materials : Its derivatives have been explored in the context of organic magnetic materials, particularly in the study of hydrogen bonds and their role in magnetic properties, which is significant in the field of materials science (Jacqueline R. Ferrer et al., 2001).

Future Directions

The future directions of “1,3-Dimethyl-5-(4-nitrophenoxy)benzene” are not directly available .

properties

IUPAC Name

1,3-dimethyl-5-(4-nitrophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOPWKJOJXPFCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075103
Record name Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-(4-nitrophenoxy)benzene

CAS RN

1630-17-7
Record name Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Umumararungu - 2015 - core.ac.uk
In this research project, we have synthesized a series of nine dimethyl ether resorcinol analogues of NMS-E973 (L-1) 38, a potent Hsp90 inhibitor. These analogues were chosen …
Number of citations: 3 core.ac.uk
T Garnier, M Danel, V Magné, A Pujol… - The Journal of …, 2018 - ACS Publications
The copper(I)-doped zeolite Cu I –USY proved to be a versatile, efficient, and recyclable catalyst for various Ullmann-type coupling reactions. Easy to prepare and cheap, this catalytic …
Number of citations: 41 pubs.acs.org
H Keipour, A Hosseini, A Afsari… - Canadian Journal of …, 2016 - cdnsciencepub.com
CsF/clinoptilolite was found to be an efficient solid base catalyst for both S N Ar and Ullmann ether reactions. A general and efficient one-step procedure was developed for the …
Number of citations: 17 cdnsciencepub.com

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